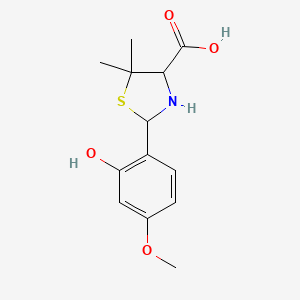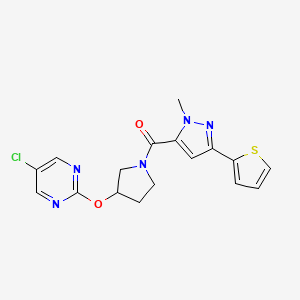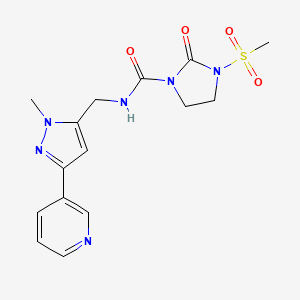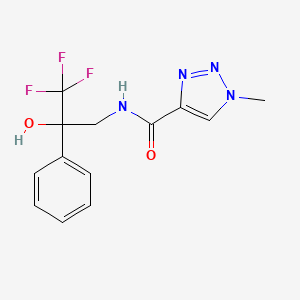![molecular formula C24H23N3O3S B2444190 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 941916-40-1](/img/structure/B2444190.png)
6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide” is a novel substituted pyridine derivative . It is synthesized from 3,5-diacetyl-2,6-dimethylpyridine .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. Initially, 3,5-diacetyl-2,6-dimethylpyridine reacts with aryl aldehydes to give α,β-unsaturated ketones by Aldol condensation. This is followed by cyclization with hydrazine hydrate to generate a series of 3,5-bis(1-acetyl-5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-2,6-dimethylpyridines .Molecular Structure Analysis
The crystal structure of a similar compound, 6-acetyl-7-methyl-5-phenyl-2-(2-phenylhydrazineylidene)-5H-thiazolo[3,2-a]pyrimidin-3(2H)-one, has been established by SCXRD .Chemical Reactions Analysis
The compound undergoes a series of reactions, including Aldol condensation, cyclization with hydrazine hydrate, and Michael addition. The final step involves a nucleophilic attack by a methoxy anion .Aplicaciones Científicas De Investigación
Antituberculosis Activity
Organotin(IV) complexes, which share structural similarities with 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, have been scrutinized for their antituberculosis activity. These studies highlight the potential of such compounds in developing treatments targeting Mycobacterium tuberculosis, indicating a promising area of application in antimicrobial research (Iqbal, Ali, & Shahzadi, 2015).
Pharmacological Evaluation for Antimicrobial Activity
Research into Schiff bases of diphenylamine derivatives, which include structures akin to the queried compound, shows significant antibacterial activity. This underscores the potential of utilizing similar compounds in the development of new antimicrobial agents, particularly against pathogenic bacteria (Kumar, Kumar, & Khan, 2020).
Role in CNS Acting Drugs
Functional chemical groups within certain compounds are identified as potential leads for synthesizing central nervous system (CNS) acting drugs. The intricate molecular structure of 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide may offer unique interactions with CNS receptors, contributing to research in neurological therapeutics (Saganuwan, 2017).
Synthesis and Antiplatelet Activity
Compounds like (S)-clopidogrel, bearing resemblance in structural complexity to the discussed compound, are highlighted for their antiplatelet and antithrombotic activities. This presents another potential application in cardiovascular research, aiming at the synthesis and evaluation of novel compounds for treating thrombotic disorders (Saeed et al., 2017).
Enzymatic Treatment of Organic Pollutants
The use of redox mediators in conjunction with oxidoreductive enzymes for the treatment of organic pollutants is an emerging field. The chemical functionalities present in compounds similar to 6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide could play a crucial role in enhancing the efficiency of such enzymatic treatments, offering a new avenue in environmental bioremediation (Husain & Husain, 2007).
Direcciones Futuras
Propiedades
IUPAC Name |
6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(28)27-13-12-18-19(14-27)31-24(21(18)22(25)29)26-23(30)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,20H,12-14H2,1H3,(H2,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEFTHTWXQICPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(2-Chlorophenyl)ethenyl]sulfonyl-2-(1-methylpyrazol-4-yl)morpholine](/img/structure/B2444109.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)


![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide](/img/structure/B2444119.png)



![5-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2444128.png)